molecular formula C7H8N2O3 B1431479 5-Methoxy-2-methyl-3-nitropyridine CAS No. 1211534-67-6

5-Methoxy-2-methyl-3-nitropyridine

Cat. No.: B1431479
CAS No.: 1211534-67-6
M. Wt: 168.15 g/mol
InChI Key: LDDPXKWMHPTTOT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Safety and Hazards

5-Methoxy-2-methyl-3-nitropyridine has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methyl-3-nitropyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect cell proliferation and survival. Furthermore, the compound has been found to impact gene expression, leading to changes in the production of proteins involved in cellular metabolism and other critical functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or induction of these enzymes, affecting the metabolism of drugs and other substances. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent, with a threshold beyond which the compound’s toxicity becomes significant. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety assessment .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression and cellular responses .

Properties

IUPAC Name

5-methoxy-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(10)11)3-6(12-2)4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPXKWMHPTTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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